molecular formula C9H18O2 B3186284 4-Methyl-2-(propan-2-yl)pentanoic acid CAS No. 1219170-58-7

4-Methyl-2-(propan-2-yl)pentanoic acid

Cat. No.: B3186284
CAS No.: 1219170-58-7
M. Wt: 158.24 g/mol
InChI Key: FVTYKVHAFJRVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(propan-2-yl)pentanoic acid, also known as 2-isopropyl-4-methylpentanoic acid, is an organic compound with the molecular formula C9H18O2. It is a branched-chain carboxylic acid that is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(propan-2-yl)pentanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methylpentanoic acid with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-methyl-2-(propan-2-yl)pentan-2-one. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(propan-2-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carboxylic acid group can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-Methyl-2-(propan-2-yl)pentan-2-one.

    Reduction: 4-Methyl-2-(propan-2-yl)pentanol.

    Substitution: 4-Methyl-2-(propan-2-yl)pentanoyl chloride.

Scientific Research Applications

4-Methyl-2-(propan-2-yl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(propan-2-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanoic acid: Similar in structure but lacks the isopropyl group.

    2-Isopropyl-4-methylpentanoic acid: An isomer with a different arrangement of the isopropyl and methyl groups.

    4-Methyl-2-phenylpentanoic acid: Contains a phenyl group instead of an isopropyl group.

Uniqueness

4-Methyl-2-(propan-2-yl)pentanoic acid is unique due to its specific branching and the presence of both isopropyl and methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, solubility, and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

4-methyl-2-propan-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-6(2)5-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTYKVHAFJRVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(propan-2-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(propan-2-yl)pentanoic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-(propan-2-yl)pentanoic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-(propan-2-yl)pentanoic acid
Reactant of Route 5
4-Methyl-2-(propan-2-yl)pentanoic acid
Reactant of Route 6
4-Methyl-2-(propan-2-yl)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.